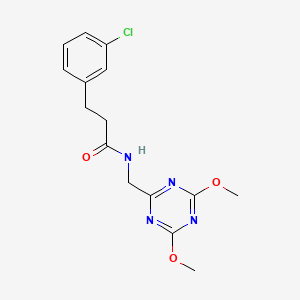

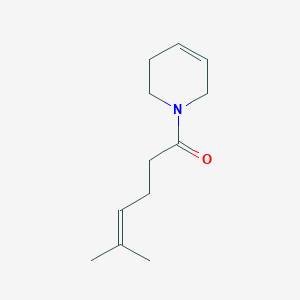

3-(3-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride” is a chemical compound with the empirical formula C10H17ClN4O3 . It is often used as a condensing agent in various chemical transformations .

Synthesis Analysis

This compound can be used as a condensing agent for the following transformations: Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It can also be used for the esterification of carboxylic acids with alcohols to the corresponding esters .Molecular Structure Analysis

The molecular weight of this compound is 276.72 . Its structure includes a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

As a condensing agent, this compound can facilitate the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols .Physical and Chemical Properties Analysis

This compound is a powder with an assay of ≥97.0% (calc. on dry substance, AT) . It is suitable for coupling reactions .Aplicaciones Científicas De Investigación

Condensing Agents in Organic Synthesis

Compounds with a 1,3,5-triazine core, similar to the one mentioned, have been utilized as efficient condensing agents. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) facilitates the formation of amides and esters under atmospheric conditions without the need for drying solvents. This process is significant for producing various amides and esters in good yields, demonstrating the potential utility of triazine derivatives in synthetic organic chemistry (Kunishima et al., 1999).

Synthesis of Heterocyclic Compounds

Another application of triazine derivatives is in the synthesis of heterocyclic compounds. For example, the interaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine leads to the formation of 2-oxazolines under mild conditions, highlighting the versatility of triazine derivatives in heterocyclic synthesis (Bandgar & Pandit, 2003).

Antitubercular and Antibacterial Activities

Novel carboxamide derivatives incorporating a triazine moiety have been synthesized and evaluated for their antitubercular and antibacterial activities. These studies revealed that certain derivatives exhibited higher potency compared to standard drugs like Pyrazinamide and Streptomycin, suggesting the potential of triazine derivatives in developing new antimicrobial agents (Bodige et al., 2020).

Antimalarial Activity

Triazine derivatives have also been investigated for their antimalarial properties. Research has shown modest antimalarial activity for certain compounds, with specific derivatives displaying enhanced potency. This indicates the role of triazine-based compounds in the search for new antimalarial therapies (Werbel et al., 1987).

Mecanismo De Acción

Target of Action

The compound contains a 4,6-dimethoxy-1,3,5-triazin-2-yl group, which is known to be involved in enzymatic glycosylation catalyzed by endo-1,4-β-glucanase .

Mode of Action

The 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide compound interacts with its targets through a process known as amidation . This process involves the condensation of carboxylic acids and amines to form corresponding amides .

Biochemical Pathways

The 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide compound affects the enzymatic glycosylation pathway . This pathway involves the addition of a glycosyl group to a substrate by an enzyme. The compound acts as a glycosyl donor in this pathway, facilitating the transfer of a glycosyl group to the substrate .

Result of Action

The result of the action of 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide is the formation of amides through the process of amidation . This can lead to changes in the structure and function of the target molecules, potentially influencing various biological processes.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3/c1-22-14-18-12(19-15(20-14)23-2)9-17-13(21)7-6-10-4-3-5-11(16)8-10/h3-5,8H,6-7,9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPHIKSPZAXXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CCC2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B2640756.png)

![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)

![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)

![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)

![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640774.png)

![5-methyl-2,4-dioxo-N-phenethyl-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2640779.png)